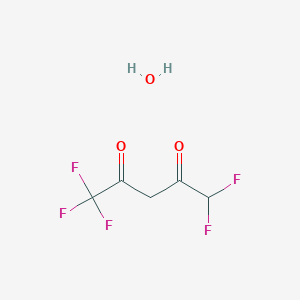
1,1,1,5,5-Pentafluoropentane-2,4-dione hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1,5,5-Pentafluoropentane-2,4-dione hydrate is a fluorinated organic compound with the molecular formula C5H2F5O2·H2O. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. It is a derivative of pentanedione, where five hydrogen atoms are replaced by fluorine atoms, and it exists in a hydrated form.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,5,5-Pentafluoropentane-2,4-dione hydrate typically involves the fluorination of pentane-2,4-dione. One common method is the direct fluorination using elemental fluorine or fluorinating agents such as cobalt trifluoride (CoF3) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The reaction conditions are optimized to achieve high yields and purity of the final product. The compound is then purified through distillation or recrystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,1,5,5-Pentafluoropentane-2,4-dione hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated carboxylic acids.
Reduction: Reduction reactions can convert it into less oxidized fluorinated compounds.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Fluorinated carboxylic acids.
Reduction: Fluorinated alcohols or hydrocarbons.
Substitution: Fluorinated derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
1,1,1,5,5-Pentafluoropentane-2,4-dione hydrate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: Employed in biochemical studies to investigate the effects of fluorinated compounds on biological systems.
Industry: Utilized in the production of specialty chemicals and materials, including liquid crystals and advanced polymers.
Wirkmechanismus
The mechanism of action of 1,1,1,5,5-Pentafluoropentane-2,4-dione hydrate involves its interaction with various molecular targets. The fluorine atoms in the compound enhance its reactivity and stability, allowing it to participate in a wide range of chemical reactions. The compound can form strong hydrogen bonds and interact with enzymes and proteins, affecting their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,1,5,5,5-Hexafluoro-2,4-pentanedione: A similar compound with six fluorine atoms instead of five.
1,1,1-Trifluoro-2,4-pentanedione: Contains three fluorine atoms and exhibits different reactivity and properties.
Uniqueness
1,1,1,5,5-Pentafluoropentane-2,4-dione hydrate is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties. Its hydrated form also influences its reactivity and stability, making it suitable for various specialized applications.
Eigenschaften
Molekularformel |
C5H5F5O3 |
|---|---|
Molekulargewicht |
208.08 g/mol |
IUPAC-Name |
1,1,1,5,5-pentafluoropentane-2,4-dione;hydrate |
InChI |
InChI=1S/C5H3F5O2.H2O/c6-4(7)2(11)1-3(12)5(8,9)10;/h4H,1H2;1H2 |
InChI-Schlüssel |
UNLAIDUFFDGFLT-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(=O)C(F)F)C(=O)C(F)(F)F.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


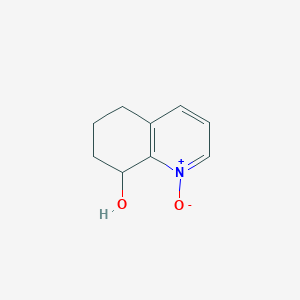


![(2S)-2-Amino-2-(1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B12854086.png)
![Methyl 2-{1-[(6-fluoroquinolin-2-yl)methyl]piperidin-4-yl}acetate](/img/structure/B12854087.png)
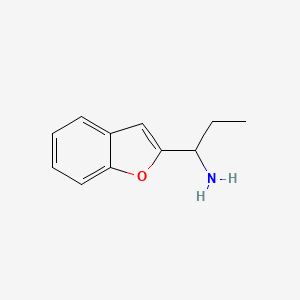

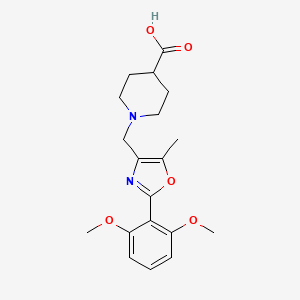
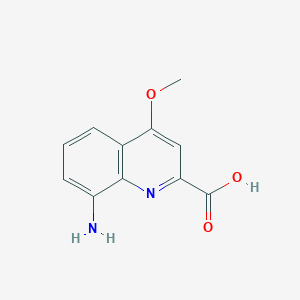
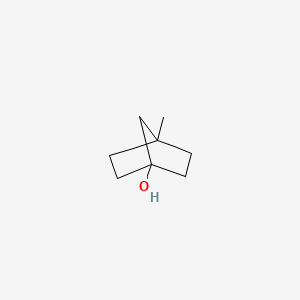
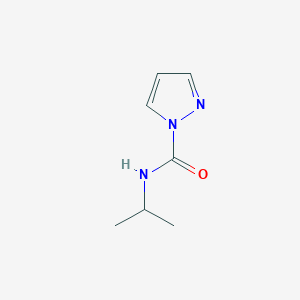
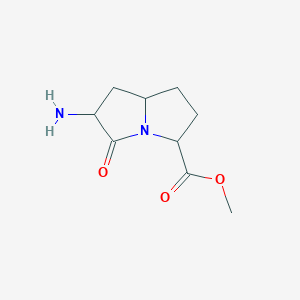
![Oxazolo[5,4-d]pyrimidine-5-methanamine](/img/structure/B12854123.png)
![3-isobutyl-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B12854124.png)
